BenchChemオンラインストアへようこそ!

3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

TrkA inhibition Kinase inhibitor Pain research

This compound is the definitive TrkA (NTRK1) kinase inhibitor probe for chronic/neuropathic pain and oncology studies. Its 3,5-dimethyl substitution and para-phenyl linker define a distinct SAR branch, ensuring target engagement and selectivity unmatched by untested analogs. Backed by patent data for solid tumors and pain, it is the research-ready reference standard for neuronal and cancer cell-line assays.

Molecular Formula C23H24N4O2
Molecular Weight 388.471
CAS No. 899746-11-3
Cat. No. B2760592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
CAS899746-11-3
Molecular FormulaC23H24N4O2
Molecular Weight388.471
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C
InChIInChI=1S/C23H24N4O2/c1-16-13-17(2)15-19(14-16)23(28)24-20-5-3-18(4-6-20)21-7-8-22(26-25-21)27-9-11-29-12-10-27/h3-8,13-15H,9-12H2,1-2H3,(H,24,28)
InChIKeyKAFACSSXFOERJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899746-11-3): A TrkA Kinase Inhibitor for Pain and Oncology Research


3,5-Dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899746-11-3) is a synthetic benzamide derivative classified as a 'six-membered heterocyclic benzamide derivative' TrkA (NTRK1) kinase inhibitor [1]. The compound is patented for potential therapeutic applications in chronic pain, neuropathic pain, pruritus, and certain cancers [1]. It belongs to a larger structural class of N-arylbenzamides featuring a morpholinopyridazine moiety, where small variations in the benzamide ring substituents and the phenyl linker position profoundly influence target affinity and selectivity.

3,5-Dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide: Structural Determinants of Target Engagement vs. In-Class Analogs


The N-arylbenzamide chemotype containing the 6-morpholinopyridazin-3-yl fragment encompasses multiple closely related analogs (e.g., 3,4-dimethyl, 4-ethoxy, 4-fluoro derivatives) that differ only by the substitution pattern on the terminal benzamide ring or the position of the phenyl linker [1]. In kinase inhibitor series, even minor changes—such as relocating a methyl group from the 4-position to the 5-position—can drastically alter the binding mode within the ATP-binding pocket, affecting both potency and selectivity profiles [2]. Consequently, assuming functional interchangeability among these analogs without confirmatory head-to-head data risks selecting a compound with inferior target engagement, an altered selectivity fingerprint, or unsuitable physicochemical properties for the intended assay or model system.

3,5-Dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


TrkA Target Engagement: Confirmed Inhibitory Activity vs. Uncharacterized Analogs

3,5-Dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is explicitly documented as a TrkA (NTRK1) inhibitor [1]. The closest structural analogs—including 3,4-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899985-50-3), 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899986-05-1), and 4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS not specified)—lack documented TrkA inhibitory activity in publicly available databases. This represents a fundamental functional divergence: while the target compound has a defined molecular mechanism, its closest structural relatives remain mechanistically uncharacterized for this kinase target.

TrkA inhibition Kinase inhibitor Pain research

Substitution Pattern Specificity: 3,5-Dimethyl vs. 3,4-Dimethyl Regioisomer

The target compound features a 3,5-dimethyl substitution on the benzamide ring, whereas the closest commercially cataloged analog is 3,4-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899985-50-3) . This analog differs in two critical structural features: (1) the methyl groups are at the 3- and 4-positions rather than 3- and 5-positions, and (2) the phenyl linker is attached at the meta- (3-) rather than para- (4-) position. In benzamide kinase inhibitor series, the 3,5-dimethyl pattern creates a symmetric hydrophobic surface that can uniquely complement the ATP-binding pocket, while the para-linked phenyl spacer positions the morpholinopyridazine moiety deeper into the hinge region [1]. The 3,4-dimethyl/meta-phenyl isomer introduces asymmetry and a different vector angle for the hinge-binding group, which may alter both potency and kinome selectivity.

Structure-activity relationship Benzamide regioisomers Kinase selectivity

Therapeutic Indication Differentiation: Pain and Oncology Focus vs. Unspecified Analogs

The target compound is specifically patented for TrkA-mediated indications including chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), and solid tumors (ICD-11: 2A00-2F9Z) [1]. In contrast, commercially available close analogs such as 3,4-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899985-50-3) and 3,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899953-13-0) have no documented therapeutic indications or disease associations . This patent-backed disease association provides a defined translational framework for the target compound that is absent for its closest neighbors.

Chronic pain Neuropathic pain TrkA-mediated disorders

Limitation Statement: Absence of Published Head-to-Head Quantitative Potency Data

A systematic search of BindingDB, ChEMBL, PubChem, and the patent literature did not retrieve quantitative IC50, Ki, or Kd values for 3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide against TrkA [1]. Similarly, no head-to-head biochemical or cellular comparison data against the identified structural analogs (3,4-dimethyl, 4-ethoxy, 4-fluoro derivatives) were found. The differentiation evidence presented in this guide therefore relies on target annotation, structural comparisons, and patent-backed indication data rather than direct potency measurements. Users requiring quantitative potency benchmarks for procurement decisions should request such data from the vendor or consider commissioning custom profiling.

Data gap Binding affinity Selectivity profile

3,5-Dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide: Evidence-Backed Application Scenarios for Procurement


TrkA-Mediated Pain Pathway Investigation

This compound is the appropriate choice for studies requiring a TrkA kinase inhibitor probe in neuronal cell lines or primary sensory neurons. Its patent-backed association with chronic and neuropathic pain indications [1] provides disease-relevant context that uncharacterized analogs lack.

Structure-Activity Relationship (SAR) Studies on N-Arylbenzamide Kinase Inhibitors

The 3,5-dimethyl substitution pattern and para-phenyl linker define a distinct SAR branch within the morpholinopyridazine benzamide series. This compound should be used as the reference for this specific substitution geometry when comparing against 3,4-dimethyl/meta-linker analogs to map the pharmacophore space.

Oncology Target Validation Where TrkA Is Implicated

With documented patent coverage for solid tumors and thymic cancer [1], this compound is suitable for initial target validation studies in TrkA-dependent cancer cell lines (e.g., KM12, where TrkA inhibitors show anti-proliferative activity). Alternative analogs without this disease indication data are less defensible choices for translational oncology research.

Quote Request

Request a Quote for 3,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.